molecular formula HSO3(−)<br>HO3S- B076917 Hydrogen sulfite CAS No. 15181-46-1

Hydrogen sulfite

Cat. No.: B076917
CAS No.: 15181-46-1
M. Wt: 81.07 g/mol
InChI Key: LSNNMFCWUKXFEE-UHFFFAOYSA-M
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Description

Hydrogen sulfite (HSO₃⁻), the conjugate base of sulfurous acid (H₂SO₃), is a key intermediate in sulfur metabolism and industrial processes. It exists in equilibrium with sulfite (SO₃²⁻) and H⁺ in aqueous solutions, depending on pH . Sodium this compound (NaHSO₃) is widely utilized as a reducing agent, preservative, and bleaching agent in food, textiles, and photography due to its ability to neutralize reactive oxygen species (ROS) and reduce chromophores . Its reactivity stems from the nucleophilic aldehyde group interactions, enabling applications in analytical probes for detection .

Properties

CAS No.

15181-46-1

Molecular Formula

HSO3(−)
HO3S-

Molecular Weight

81.07 g/mol

IUPAC Name

hydrogen sulfite

InChI

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-1

InChI Key

LSNNMFCWUKXFEE-UHFFFAOYSA-M

SMILES

OS(=O)[O-]

Canonical SMILES

OS(=O)[O-]

Other CAS No.

15181-46-1

physical_description

Bisulphites, aqueous solutions are light colored liquids. They can cause severe burns to skin, eyes and mucous membranes. The material is noncombustible. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information.

Synonyms

isulfite
H2S(D2S)
hydrogen sulfite
hydrosulfite

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrogen sulfite can be prepared by bubbling sulfur dioxide (SO₂) gas through a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is as follows: [ \text{SO}_2 + \text{NaOH} \rightarrow \text{NaHSO}_3 ]

Industrial Production Methods

In industrial settings, hydrogensulfite is typically produced by the absorption of sulfur dioxide in an alkaline solution. This process is carried out in large absorption towers where sulfur dioxide gas is passed through a solution of sodium hydroxide or potassium hydroxide, resulting in the formation of sodium hydrogensulfite or potassium hydrogensulfite.

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfite undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: : this compound can be oxidized to sulfate (SO₄²⁻) in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂). [ \text{HSO}_3^- + \text{H}_2\text{O}_2 \rightarrow \text{SO}_4^{2-} + \text{H}_2\text{O} ]

  • Reduction: : this compound can act as a reducing agent and reduce various metal ions to their lower oxidation states. For example, it can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [ 2 \text{Fe}^{3+} + \text{HSO}_3^- + \text{H}_2\text{O} \rightarrow 2 \text{Fe}^{2+} + \text{SO}_4^{2-} + 3 \text{H}^+ ]

  • Substitution: : this compound can undergo substitution reactions with halogens to form halogenated sulfites. [ \text{HSO}_3^- + \text{Cl}_2 \rightarrow \text{ClHSO}_3 + \text{Cl}^- ]

Common Reagents and Conditions

Common reagents used in reactions with hydrogensulfite include hydrogen peroxide, halogens (such as chlorine and bromine), and various metal salts. The reactions typically occur in aqueous solutions under mild to moderate temperature conditions.

Major Products

The major products formed from reactions involving hydrogensulfite include sulfate ions, halogenated sulfites, and reduced metal ions.

Scientific Research Applications

Hydrogen sulfite has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reducing agent in various chemical reactions and as a reagent in the synthesis of organic and inorganic compounds.

    Biology: this compound is used in biological research to study the effects of sulfite on cellular processes and enzyme activities.

    Medicine: It is used in the pharmaceutical industry as a preservative and antioxidant in drug formulations.

    Industry: this compound is used in the food industry as a preservative to prevent the browning of fruits and vegetables. It is also used in water treatment processes to remove chlorine and other oxidizing agents.

Mechanism of Action

Hydrogen sulfite exerts its effects through various mechanisms, including:

    Reducing Agent: As a reducing agent, hydrogensulfite donates electrons to other molecules, thereby reducing them. This property is utilized in various chemical and industrial processes.

    Antioxidant: this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

    Enzyme Inhibition: In biological systems, hydrogensulfite can inhibit the activity of certain enzymes by binding to their active sites or altering their conformation.

Comparison with Similar Compounds

Hydrogen Sulfite vs. Sulfite (SO₃²⁻)

Property This compound (HSO₃⁻) Sulfite (SO₃²⁻)
Chemical Formula HSO₃⁻ SO₃²⁻
Structure Trigonal pyramidal with one H atom Trigonal pyramidal (no H atom)
Oxidation State +4 (S) +4 (S)
pH Sensitivity Predominant at pH 2–7 Predominant at pH >7
Biological Role Intermediate in sulfate reduction Substrate for sulfite oxidase
Industrial Use Food preservation, bleaching Wine fermentation (linked to H₂S production)
Toxicity Low toxicity (used in food additives) Can inhibit enzymes at high doses

Key Differences :

  • Reactivity : Sulfite is directly reduced by sulfite reductase to H₂S in yeast, contributing to off-flavors in wine . This compound, however, participates in nucleophilic addition reactions (e.g., with aldehydes) for probe design .
  • Enzyme Interactions : Sulfite-oxidizing enzymes exhibit higher affinity for sulfite at pH <7, while this compound dominates under acidic conditions .

This compound vs. Sulfate (SO₄²⁻)

Property This compound (HSO₃⁻) Sulfate (SO₄²⁻)
Oxidation State +4 (S) +6 (S)
Metabolic Pathway Intermediate in sulfate reduction Terminal product of sulfur oxidation
Stability Less stable, prone to oxidation Highly stable
Industrial Use Reducing agent Fertilizers, detergents
Biological Export Not typically exported Exported via sulfate transporters

Key Insight: Sulfate reduction to HSO₃⁻ and H₂S is critical for amino acid biosynthesis in thermophiles , while sulfate itself is inert in most redox reactions.

This compound vs. Thiosulfate (S₂O₃²⁻)

Property This compound (HSO₃⁻) Thiosulfate (S₂O₃²⁻)
Structure Single S atom Two S atoms (central and terminal)
Oxidation State +4 (S) Central S: +6; Terminal S: −2
Reactivity Nucleophilic addition Disproportionates to SO₃²⁻ and S⁰
Role in Metabolism Not involved in sulfur disproportionation Converted to SO₃²⁻ via rhodanese

Functional Contrast : Thiosulfate serves as a sulfur carrier in microbial pathways, whereas this compound acts as a transient metabolite .

This compound vs. Hydrogen Sulfide (H₂S)

Property This compound (HSO₃⁻) Hydrogen Sulfide (H₂S)
Physical State Ionic in solution Volatile gas
Toxicity Low Highly toxic (neurological effects)
Biosynthesis Byproduct of sulfate reduction Produced via sulfite reductase
Detection Methods Ratiometric fluorescent probes Blood fluorescence assays

Critical Note: H₂S is a signaling molecule in mammals but causes off-flavors in wine when overproduced by yeast . This compound, in contrast, is non-volatile and used to stabilize herbal products (e.g., p-hydroxybenzyl this compound in sulfur-fumigated Gastrodia elata) .

Q & A

Q. What factors contribute to variability in hydrogen sulfide test results across environmental samples, and how can they be controlled?

  • Answer :
  • Source variability : Geothermal vs. anthropogenic emissions require site-specific calibration.
  • Stabilization : Add zinc acetate to fix dissolved sulfide during transport.
  • Quality control : Regular sensor calibration against NIST-certified standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrogen sulfite
Reactant of Route 2
Hydrogen sulfite

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